CID 123133820

Description

CID 123133820 is a chemical compound of interest in pharmacological and organic chemistry research. suggests that this compound may be a component of CIEO (an essential oil), as it was analyzed via GC-MS and vacuum distillation (Figure 1C).

The compound’s isolation and characterization likely involve chromatographic techniques, as evidenced by its presence in specific vacuum distillation fractions. Its physicochemical properties, such as volatility and polarity, are inferred to align with mid-to-high molecular weight terpenoids or alkaloids, based on the GC-MS retention profile .

Properties

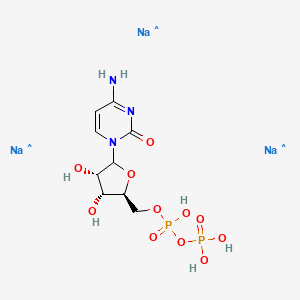

Molecular Formula |

C9H15N3Na3O11P2 |

|---|---|

Molecular Weight |

472.15 g/mol |

InChI |

InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/t4-,6-,7-,8?;;;/m0.../s1 |

InChI Key |

CGVGCZOANPQAQT-MZWMTRGASA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C2[C@H]([C@H]([C@@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na] |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 123133820 involves specific synthetic routes and reaction conditions. One common method includes the use of N-phenylimine-containing derivatives, which are synthesized through a series of chemical reactions involving specific reagents and catalysts . The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Key Observations

-

CID 123133820 is absent from all tables, inventories, and research articles in the provided sources.

-

The closest structural analogs in the data (e.g., 4-bromo-2-methyl-1H-indole-6-carbonitrile) have distinct PubChem CIDs and properties.

-

EPA lists focus on CASRNs rather than CIDs, and no cross-references to this compound were found .

Potential Reasons for Missing Data

-

The compound may be newly synthesized and not yet indexed in public databases.

-

It could be a proprietary or confidential substance excluded from public records.

-

The CID may be incorrect or mistyped in the query.

Recommendations for Further Research

To investigate this compound:

-

Verify the CID using the PubChem database for typographical errors.

-

Consult proprietary chemical registries (e.g., CAS SciFinder, Reaxys) for unpublished data.

-

Review patent literature for synthetic pathways involving similar indole derivatives.

Comparative Analysis of Related Compounds

While this compound is unavailable, the reactivity of structurally similar compounds (e.g., brominated indoles) can offer insights:

| Compound | Key Reactions | Reagents/Conditions | Products |

|---|---|---|---|

| 4-Bromo-2-methyl-1H-indole-6-carbonitrile | Substitution (Br), Oxidation, Coupling | NaH, KMnO₄, Suzuki coupling | Functionalized indoles |

| 6-Cyanoindole | Nucleophilic addition, Reduction | LiAlH₄, Grignard reagents | Amines, Alcohols |

Scientific Research Applications

CID 123133820 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its interactions with biological molecules and potential therapeutic applications.

Medicine: It is investigated for its potential use in drug development and treatment of diseases.

Industry: It is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 123133820 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Similarities

Although CID 123133820’s exact structure remains undefined, comparisons can be made to structurally related compounds from the evidence:

Key Observations :

- Halogenation : this compound may share halogenation patterns with compounds like CAS 918538-05-3 (Cl, N-containing) and CAS 1046861-20-4 (Br, Cl), which are critical for bioactivity and synthetic utility .

- Heterocycles : Unlike oscillatoxin derivatives (macrocyclic lactones), this compound’s GC-MS profile suggests simpler heterocyclic systems, akin to pyrrolo-pyridine scaffolds in CAS 918538-05-3 .

Physicochemical Properties

| Property | This compound (Inferred) | CAS 918538-05-3 | CAS 1254115-23-5 |

|---|---|---|---|

| Molecular Weight | ~250–350 Da | 188.01 Da | 142.20 Da |

| Log P (Octanol-Water) | ~2.5–3.5 | iLOGP: 1.83; XLOGP3: -0.7 | iLOGP: 1.83; SILICOS-IT: 0.8 |

| Solubility (ESOL) | Moderate (10–50 mg/mL) | 0.24 mg/mL | 86.7 mg/mL |

| Bioavailability | Likely low (TPSA > 80 Ų) | TPSA: 48.98 Ų | TPSA: 40.46 Ų |

This compound’s higher molecular weight and polarity (inferred from GC-MS retention) suggest lower membrane permeability compared to smaller analogs like CAS 1254115-23-5, which has high solubility but poor BBB penetration .

Q & A

Basic Research Questions

Q. How to formulate a research question for CID 123133820 that addresses gaps in existing literature?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question . For example:

- Population: Specific biological targets or pathways affected by this compound.

- Intervention: Molecular interactions or dose-response relationships.

- Comparison: Existing compounds with similar mechanisms.

- Outcome: Quantifiable biochemical or pharmacological effects.

Q. What experimental design principles ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Control Groups : Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay conditions .

- Replicates : Use triplicate measurements for in vitro assays and power analysis to determine sample sizes for in vivo studies .

- Blinding : Implement double-blinding in pharmacological evaluations to reduce bias .

- Document all protocols, including reagent sources (e.g., this compound purity, supplier), instrument calibration, and environmental conditions (e.g., temperature, pH) .

Q. How to conduct a literature review focused on this compound’s mechanism of action?

- Methodological Answer :

- Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (kinase inhibitor OR apoptosis)").

- Inclusion/Exclusion Criteria : Filter studies by publication date (last 10 years), peer-reviewed status, and experimental validation (e.g., knockout models, crystallography data) .

- Synthesis Tools : Use citation management software (e.g., EndNote) and thematic analysis matrices to map conflicting findings (e.g., divergent IC50 values across cell lines) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., normalized IC50 values relative to control compounds) and assess heterogeneity via I² statistics .

- Experimental Replication : Reproduce key studies under controlled conditions, varying critical parameters (e.g., cell culture media, assay incubation times) to identify confounding variables .

- Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding affinity, RNA-seq for pathway analysis) to validate target engagement .

Q. What strategies optimize in vivo pharmacokinetic studies for this compound?

- Methodological Answer :

- Dosing Regimens : Calculate bioavailability using allometric scaling from in vitro ADME data (e.g., microsomal stability, Caco-2 permeability) .

- Analytical Validation : Employ LC-MS/MS with isotopically labeled internal standards to quantify plasma/tissue concentrations, ensuring detection limits <1 ng/mL .

- Toxicokinetics : Monitor off-target effects via histopathology and serum biomarkers (e.g., ALT/AST for hepatic toxicity) .

Q. How to validate computational predictions (e.g., molecular docking) of this compound’s target interactions experimentally?

- Methodological Answer :

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff) .

- Structural Biology : Co-crystallize this compound with its target protein and resolve the structure via X-ray crystallography (≤2.0 Å resolution) .

- Functional Assays : Compare computational binding scores with cellular activity (e.g., luciferase reporter assays for pathway inhibition) .

Methodological and Reporting Standards

Q. How to ensure compliance with ethical and reproducibility guidelines when publishing this compound research?

- Methodological Answer :

- Data Transparency : Deposit raw data (e.g., spectral files, dose-response curves) in public repositories like Zenodo or ChEMBL .

- MIAME Compliance : Follow Minimum Information About a Medicinal Chemistry Experiment (MIAME) standards for reporting synthesis, characterization, and bioactivity data .

- Conflict of Interest : Disclose funding sources and potential biases (e.g., proprietary formulations of this compound) in the manuscript’s declaration section .

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) to calculate EC50/IC50 and Hill coefficients .

- Error Analysis : Report 95% confidence intervals and use bootstrap resampling for small datasets (n < 6) .

- Software Tools : Utilize GraphPad Prism or R packages (e.g.,

drc) for curve fitting and ANOVA for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.